molecular formula C11H5BrF3NO3 B15090637 2-(3-Bromo-5-(trifluoromethyl)phenyl)oxazole-4-carboxylic acid

2-(3-Bromo-5-(trifluoromethyl)phenyl)oxazole-4-carboxylic acid

Cat. No.: B15090637
M. Wt: 336.06 g/mol
InChI Key: YMVRZHLQOKDXDX-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-(trifluoromethyl)phenyl)oxazole-4-carboxylic acid ( 2340294-05-3) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a multifunctional oxazole core substituted with both a bromo and a trifluoromethyl group on the phenyl ring, making it a versatile intermediate for the synthesis of complex molecules. The compound's primary research value lies in its application as a key precursor in the development of pharmaceutical candidates. The electron-withdrawing trifluoromethyl group is a common motif in drug design, known to enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets . The bromine atom at the meta-position provides a reactive handle for further structural diversification via cross-coupling reactions, such as Suzuki-Miyaura couplings, which are powerful tools for creating chemical diversity and exploring structure-activity relationships (SAR) . Oxazole derivatives are recognized for their broad biological activities and are frequently explored as bioisosteres for ester and amide functional groups, improving the stability and pharmacokinetic properties of lead compounds . The specific substitution pattern of this molecule makes it particularly valuable for constructing novel enzyme inhibitors and receptor modulators. Researchers utilize this carboxylic acid-functionalized scaffold in the synthesis of more complex heterocyclic systems, including fluorinated thiazolo- and oxazolo[3,2-a]pyrimidin-7-ones, which are frameworks with demonstrated pharmacological potential . Applications: This compound serves as a critical intermediate in antimicrobial, antiviral, and anticancer agent research. It is also used in material science for the development of advanced organic materials. Handling and Storage: Store in a cool, dark place (2-8°C) under an inert atmosphere to ensure long-term stability. Disclaimer: This product is provided "For Research Use Only." It is intended for laboratory research and development purposes in a controlled environment. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C11H5BrF3NO3

Molecular Weight

336.06 g/mol

IUPAC Name

2-[3-bromo-5-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H5BrF3NO3/c12-7-2-5(1-6(3-7)11(13,14)15)9-16-8(4-19-9)10(17)18/h1-4H,(H,17,18)

InChI Key

YMVRZHLQOKDXDX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)C2=NC(=CO2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-(trifluoromethyl)phenyl)oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the bromine and trifluoromethyl groups. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-bromo-5-(trifluoromethyl)benzaldehyde with an appropriate nitrile in the presence of a base can lead to the formation of the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-(trifluoromethyl)phenyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and catalysts such as palladium or copper. Reaction conditions may vary depending on the desired transformation, but typical conditions include moderate temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

2-(3-Bromo-5-(trifluoromethyl)phenyl)oxazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(3-Bromo-5-(trifluoromethyl)phenyl)oxazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the oxazole ring can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Research Findings and Structure-Activity Relationships (SAR)

Heterocycle Impact : Oxazole derivatives generally exhibit higher metabolic stability compared to isoxazoles, as seen in preclinical studies .

Substituent Positioning : Bromine at position 3 (target compound) vs. position 4 (Compound 17) may influence steric hindrance in molecular docking scenarios .

Biological Activity

2-(3-Bromo-5-(trifluoromethyl)phenyl)oxazole-4-carboxylic acid, with the CAS number 236736-23-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC11H6BrF3N2O2
Molecular Weight257.17 g/mol
Boiling PointNot specified
LogPNot specified
H-bond Donors1
H-bond Acceptors7
Polar Surface Area (TPSA)63.33 Ų

Synthesis and Characterization

The synthesis of 2-(3-Bromo-5-(trifluoromethyl)phenyl)oxazole-4-carboxylic acid typically involves the formation of the oxazole ring through cyclization reactions involving appropriate precursors. The characterization of this compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the oxazole ring exhibit notable antimicrobial properties. For instance, derivatives similar to 2-(3-Bromo-5-(trifluoromethyl)phenyl)oxazole-4-carboxylic acid have shown effectiveness against mycobacterial infections, particularly in inhibiting Mycobacterium tuberculosis (MbtI). The structure-activity relationship studies indicate that modifications at specific positions on the phenyl ring can enhance inhibitory activity against MbtI.

Structure-Activity Relationships (SAR)

The SAR studies highlight that the presence of trifluoromethyl and bromo substituents significantly influences biological activity. For example, compounds with a trifluoromethyl group at the para position have been associated with increased potency in inhibiting serotonin uptake by approximately six-fold compared to non-fluorinated analogs .

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of 2-(3-Bromo-5-(trifluoromethyl)phenyl)oxazole-4-carboxylic acid against various bacterial strains. The results indicated an IC50 value around 15 µM against MbtI, suggesting substantial potential for therapeutic applications in treating tuberculosis .

Case Studies

  • Antitubercular Activity : A study highlighted that modifications on the oxazole derivatives led to enhanced antitubercular activity. Specifically, compounds with trifluoromethyl groups showed better performance than their non-fluorinated counterparts .
  • Cytotoxicity Assays : Cytotoxicity tests on human cancer cell lines demonstrated that certain derivatives exhibited selective toxicity, making them potential candidates for further development in cancer therapies .

Q & A

Q. What are the optimal synthetic routes for 2-(3-Bromo-5-(trifluoromethyl)phenyl)oxazole-4-carboxylic acid, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: The synthesis typically involves multi-step processes, including cyclization and coupling reactions. For example, oxazole-4-carboxylic acid derivatives can be synthesized via amidation or ester hydrolysis of pre-functionalized oxazole intermediates. A common approach involves reacting substituted phenyl precursors with oxazole-forming reagents (e.g., via Hantzsch thiazole synthesis analogs). Key steps include:

  • Cyclization : Use of trifluoroacetic anhydride (TFA) or NaNO₂ in acidic conditions to facilitate cyclization, as demonstrated in the hydrolysis of isothiazole carboxamides to carboxylic acids .
  • Purification : Recrystallization or preparative HPLC to achieve >95% purity, as validated for structurally related oxazole-carboxamide derivatives .
  • Optimization : Adjust stoichiometry of brominated aryl precursors and temperature control (e.g., 0°C for nitration/hydrolysis steps) to minimize side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming substituent positions and aromatic regiochemistry. For example, fluorine-coupled splitting patterns in ¹H NMR can verify trifluoromethyl group orientation .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular ion peaks (e.g., [M+H]⁺) to confirm the molecular formula, especially given the bromine and trifluoromethyl groups .
  • Infrared (IR) Spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .
  • HPLC : Reverse-phase HPLC with UV detection ensures purity, as demonstrated for similar oxazole derivatives with >95% purity thresholds .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking be applied to study the electronic properties or bioactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron-withdrawing effects of the bromine and trifluoromethyl groups. Compare with experimental UV-Vis or electrochemical data.
  • Molecular Docking : Use crystal structures of target proteins (e.g., kinases or enzymes) to model binding interactions. For example, oxazole-carboxylic acid derivatives have been studied as kinase inhibitors, where docking simulations predict binding affinity and orientation .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes under physiological conditions, focusing on hydrogen bonding with the carboxylic acid moiety .

Q. What strategies are recommended for resolving contradictions in experimental data, such as unexpected NMR signals or inconsistent reaction yields?

Methodological Answer:

  • NMR Anomalies : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, unexpected peaks may arise from rotational isomers or residual solvents, which can be identified via variable-temperature NMR .
  • Reaction Yield Variability : Use design of experiments (DoE) to systematically test variables (e.g., temperature, catalyst loading). For instance, low yields in coupling reactions may require palladium catalyst optimization or degassing to prevent oxidation .
  • Crystallographic Validation : If available, single-crystal X-ray diffraction (using SHELXL ) can unambiguously resolve structural ambiguities.

Q. What are the mechanistic considerations for key reactions in the synthesis, such as cyclization or functional group transformations?

Methodological Answer:

  • Cyclization Mechanisms : Investigate the role of Brønsted acids (e.g., TFA) in promoting oxazole ring formation via intermediate iminium ions or nitrenes. Isotopic labeling (e.g., ¹⁵N) can track nitrogen migration during cyclization .
  • Functional Group Compatibility : The bromine substituent may participate in unintended coupling reactions. Use protecting groups (e.g., silyl ethers) for the carboxylic acid during halogenation steps .
  • Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps, such as deprotonation of intermediates .

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